molecular formula C6H11ClN4 B1682335 1,2,4,5-Benzenetetramine tetrahydrochloride CAS No. 4506-66-5

1,2,4,5-Benzenetetramine tetrahydrochloride

Cat. No.: B1682335
CAS No.: 4506-66-5
M. Wt: 174.63 g/mol
InChI Key: NZLYXIUDQUBQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Y15 can be synthesized through a multi-step process involving the reaction of 1,2,4,5-benzenetetramine with hydrochloric acid to form the tetrahydrochloride salt . The reaction conditions typically involve controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of Y15 involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yield and efficiency. The process includes purification steps such as recrystallization and chromatography to obtain high-purity Y15 suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Y15 primarily undergoes substitution reactions due to the presence of multiple amine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of Y15, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Y15

Y15 is unique in its specific inhibition of the autophosphorylation activity of focal adhesion kinase at the tyrosine 397 site, which is distinct from the ATP-competitive inhibition mechanism of other similar compounds. This specificity makes Y15 a valuable tool in studying focal adhesion kinase signaling and developing targeted cancer therapies .

Properties

CAS No.

4506-66-5

Molecular Formula

C6H11ClN4

Molecular Weight

174.63 g/mol

IUPAC Name

benzene-1,2,4,5-tetramine;hydrochloride

InChI

InChI=1S/C6H10N4.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2H,7-10H2;1H

InChI Key

NZLYXIUDQUBQGU-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)N)N)N.Cl.Cl.Cl.Cl

Canonical SMILES

C1=C(C(=CC(=C1N)N)N)N.Cl

Appearance

Light green to green solid powder

4506-66-5

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2,4,5-benzenetetraamine
1,2,4,5-benzenetetraamine tetrahydrochloride
1,2,4,5-benzenetetramine
1,2,4,5-tetraaminobenzene
inhibitor 14 benzenetetraamine
SC203950
Y15 benzenetetraamine compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Benzenetetramine tetrahydrochloride
Reactant of Route 2
1,2,4,5-Benzenetetramine tetrahydrochloride
Reactant of Route 3
1,2,4,5-Benzenetetramine tetrahydrochloride
Reactant of Route 4
1,2,4,5-Benzenetetramine tetrahydrochloride
Reactant of Route 5
1,2,4,5-Benzenetetramine tetrahydrochloride
Reactant of Route 6
1,2,4,5-Benzenetetramine tetrahydrochloride

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